2,4-Difluoro-3-methylanisole
CAS No.: 1806369-98-1
VCID: VC2707521
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,4-Difluoro-3-methylanisole is an organic compound belonging to the class of fluorinated aromatic compounds. It is a derivative of anisole, with two fluorine atoms substituted at the 2 and 4 positions of the benzene ring and a methyl group at the 3 position. This unique structure confers distinct chemical properties, making it valuable in various scientific fields, particularly in medicinal chemistry for developing compounds with improved pharmacokinetic profiles. SynthesisThe synthesis of 2,4-Difluoro-3-methylanisole typically involves electrophilic aromatic substitution reactions. A common approach includes treating 3-methylanisole with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This method allows for selective substitution of hydrogen atoms with fluorine atoms at the desired positions. Applications2,4-Difluoro-3-methylanisole has multiple applications across different fields due to its unique structure and properties:
|
---|---|
CAS No. | 1806369-98-1 |
Product Name | 2,4-Difluoro-3-methylanisole |
Molecular Formula | C8H8F2O |
Molecular Weight | 158.14 g/mol |
IUPAC Name | 1,3-difluoro-4-methoxy-2-methylbenzene |
Standard InChI | InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
Standard InChIKey | FRJUTZAACRIDEA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1F)OC)F |
Canonical SMILES | CC1=C(C=CC(=C1F)OC)F |
PubChem Compound | 70315548 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume